molecular formula C28H22ClNO6 B15173352 C28H22ClNO6

C28H22ClNO6

Cat. No.: B15173352
M. Wt: 503.9 g/mol
InChI Key: KPEHSQQMFHGTEC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C28H22ClNO6 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its structure consists of a chlorinated aromatic ring, multiple hydroxyl groups, and an amide linkage, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H22ClNO6 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the chlorination of an aromatic precursor, followed by the introduction of hydroxyl groups through electrophilic substitution reactions. The final step often involves the formation of the amide linkage through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of This compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C28H22ClNO6: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

C28H22ClNO6: has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C28H22ClNO6 exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

C28H22ClNO6: can be compared with other similar compounds, such as:

    C28H22BrNO6: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    C28H22ClNO5: This compound lacks one hydroxyl group, which can influence its chemical properties and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C28H22ClNO6

Molecular Weight

503.9 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C28H22ClNO6/c29-22-14-21-19-12-7-13-20(19)26(31)35-23(21)15-24(22)36-27(32)25(18-10-5-2-6-11-18)30-28(33)34-16-17-8-3-1-4-9-17/h1-6,8-11,14-15,25H,7,12-13,16H2,(H,30,33)

InChI Key

KPEHSQQMFHGTEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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